molecular formula C16H20N4O2 B400720 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-05-3

3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B400720
CAS RN: 1284275-05-3
M. Wt: 300.36g/mol
InChI Key: NNNSECRUHVCDNH-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of N-heterocyclic amine . N-heterocyclic amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .


Synthesis Analysis

The compound was synthesized in an efficient one-pot two-step process by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .


Molecular Structure Analysis

The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .

Mechanism of Action

The mechanism of action of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its high purity and good yields. In addition, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for the research on 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its anticancer activity and its mechanism of action. In addition, future research could focus on the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and viral infections. Furthermore, future research could focus on the development of new derivatives of this compound with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-methoxybenzaldehyde with tert-butyl hydrazine to form 3-tert-butyl-N-(4-methoxybenzylidene) hydrazine. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate to obtain the final product, this compound. The synthesis method has been optimized to yield high purity and good yields of the product.

Scientific Research Applications

3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anticancer, anti-inflammatory, and antiviral activities. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

5-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSECRUHVCDNH-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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